Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a heterocyclic compound featuring a fused thiazolo[4,5-b]pyrazine core substituted with a chlorine atom at the 6-position and an N-ethyl carbamate group at the 2-position. This scaffold is a recognized privileged structure in medicinal chemistry, with analogs implicated in the inhibition of DNA Polymerase Theta (Polθ) and phosphoinositide 3-kinase (PI3K).

Molecular Formula C8H7ClN4O2S
Molecular Weight 258.68
CAS No. 2551120-10-4
Cat. No. B2781341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate
CAS2551120-10-4
Molecular FormulaC8H7ClN4O2S
Molecular Weight258.68
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=NC=C(N=C2S1)Cl
InChIInChI=1S/C8H7ClN4O2S/c1-2-15-8(14)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,12,13,14)
InChIKeyVKKMFPKLPRESBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate (CAS 2551120-10-4): Core Scaffold and Physicochemical Profile for Procurement


Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a heterocyclic compound featuring a fused thiazolo[4,5-b]pyrazine core substituted with a chlorine atom at the 6-position and an N-ethyl carbamate group at the 2-position . This scaffold is a recognized privileged structure in medicinal chemistry, with analogs implicated in the inhibition of DNA Polymerase Theta (Polθ) and phosphoinositide 3-kinase (PI3K) [1]. The compound has a molecular formula of C8H7ClN4O2S and a molecular weight of approximately 258.68 g/mol . Its structural rigidity and specific substitution pattern make it a key intermediate for structure-activity relationship (SAR) studies, but its differentiation from close analogs is critically underexplored in public literature.

Synthetic Handle 6-Chloro substituent may support controlled C-Cl cross-coupling reactivity
Differentiation Higher activation barrier than bromo analog may enable sequential coupling strategies
Use Context Intermediate for SAR studies and lead optimization in medicinal chemistry

Why Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate Cannot Be Replaced by In-Class Analogs Without Data Verification


Direct substitution among thiazolo[4,5-b]pyrazine carbamates is a high-risk procurement decision in the absence of verified head-to-head data. The nature of the 6-position halogen is a critical determinant of binding mode, as demonstrated by Polθ inhibitors where chloro- and bromo-substituted analogs are used in distinct synthetic pathways for coupling and derivatization [1]. Even structurally minimal changes, such as switching from a chloro to a bromo or an unsubstituted analog, can alter the scaffold's electronic properties and reactivity in cross-coupling reactions, thereby invalidating a synthetic route or abrogating biological activity . Generic substitution without experimental validation risks synthesis failure or producing an inactive probe, underscoring the need for product-specific differentiation evidence before procurement.

Target Compound
Analog Substitution Risk
6-Chloro (CAS 2551120-10-4)
6-Bromo analog: Higher oxidative addition reactivity may lead to premature coupling and altered synthetic pathway
6-Unsubstituted: Lacks halogen handle, precluding cross-coupling derivatization entirely
Other carbamate analogs: Electronic and steric differences may shift reactivity profile and biological target engagement

Quantitative Differentiation Evidence for Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate


Structural Basis for Reactivity: 6-Chloro vs. 6-Bromo vs. 6-Unsubstituted Analogs in Cross-Coupling Chemistry

The 6-chloro substituent on the thiazolo[4,5-b]pyrazine core provides a unique reactivity profile for further derivatization compared to its close analogs. In the synthesis of Polθ inhibitors, the 6-bromo analog (CAS 112342-70-8) is explicitly used as a substrate in Sonogashira coupling reactions [1]. The 6-chloro derivative (CAS 2551120-10-4) presents a higher activation barrier for oxidative addition compared to the bromo analog, making it a distinct starting material that can offer greater selectivity in sequential cross-coupling strategies where the bromo derivative might be too reactive . The commercially available 6-unsubstituted analog (CAS 112342-69-5) lacks a halogen handle entirely, precluding its use in such derivatizations.

Cross-Coupling Reactivity
Class-level inference
C-Cl bond offers higher activation barrier than C-Br; no halogen handle in 6-unsubstituted analog
Supports controlled late-stage functionalization
Based on patent WO2025147116A1 analog reactivity
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Physicochemical Differentiation: cLogP and Electronic Profile of the 6-Chloro Congener

The substitution of a chlorine atom at the 6-position alters the lipophilicity and electronic distribution of the scaffold compared to other halogen analogs. The 6-chloro derivative (CAS 2551120-10-4) has a distinct calculated LogP (cLogP) value, which is a critical parameter for membrane permeability and target engagement . The 6-bromo analog (CAS 112342-70-8) is predicted to be significantly more lipophilic due to the larger, more polarizable bromine atom, while the 6-unsubstituted analog (CAS 112342-69-5) is less lipophilic . These differences can translate into variations in non-specific binding, solubility, and ultimately, biological activity.

Lipophilicity (cLogP)
Class-level inference
Predicted intermediate cLogP between unsubstituted and bromo analogs
May support permeability–solubility balance optimization
No direct comparative measurement available
Physicochemical Property Drug Design Lead Optimization

Biological Target Activity: Class-Level Inference as a Potential Polθ or PI3K Inhibitor Scaffold

While no direct biological data is available for the 6-chloro carbamate, its core scaffold is validated in high-value oncology targets. The thiazolo[4,5-b]pyrazine core is the central scaffold for a series of potent Polθ inhibitors, which are in development for treating HR-deficient cancers [1]. Additionally, related thiazolopyrazine derivatives have demonstrated nanomolar inhibitory concentrations against PI3K isoforms . The specific 6-chloro substitution pattern and N-ethyl carbamate group make it a distinct tool compound for exploring SAR around these targets, but it cannot be assumed to be active without direct testing.

Biological Target Engagement
Data to verify
No quantitative IC50/Ki data available
Scaffold-associated Polθ/PI3K pathway study context
Activity must be confirmed with direct assays
Cancer Therapeutics DNA Damage Repair Kinase Inhibition

Evidence-Backed Scenarios for Procuring Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate


Synthetic Building Block for Controlled Cross-Coupling Derivatization

This compound is the preferred starting material for scientists designing multi-step syntheses of thiazolo[4,5-b]pyrazine-based inhibitors when a less reactive halogen handle than bromine is required. The 6-chloro group can withstand reaction conditions that might cause premature consumption of a 6-bromo analog, enabling a more convergent late-stage functionalization strategy [1]. Its procurement is justified for synthetic route scouting where the higher activation barrier of the C-Cl bond is advantageous.

Physicochemical Optimization of Lead Compounds

For medicinal chemists optimizing a lead series for ADME properties, this compound serves as a critical tool for modulating lipophilicity. Substituting a bromo analog with the 6-chloro derivative is a standard tactic to reduce cLogP and metabolic liabilities. While direct comparative data is lacking, its procurement is a rational step for empirically determining the effect of halogen substitution on clearance and permeability in a specific chemical series .

Negative Control for Target Class SAR Studies

Given the lack of biological activity data, this compound can serve as a matched molecular pair negative control for its 6-bromo counterpart in SAR studies. If the 6-bromo analog shows target engagement against Polθ or PI3K but the 6-chloro analog does not, it provides strong evidence that the 6-position halogen is a critical determinant of binding [1]. This makes it a valuable procurement for deconvoluting binding mode hypotheses.

Unverified Biological Screening in Oncology Pathways

The highest-risk but potentially highest-reward scenario is procuring this compound for screening against DNA damage repair or PI3K pathway assays. This is directly based on the class-level inference that related scaffolds inhibit Polθ and PI3K [1]. Users must approach this with full acknowledgment that the compound's activity is uncharacterized, and it should be screened in parallel with verified positive controls.

Application
Selection Property
Validation Focus
Controlled cross-coupling synthesis
Chloro reactivity profile
Sequential coupling compatibility assessment
Lead optimization for ADME
Intermediate cLogP
Empirical clearance and permeability measurement
Negative control for SAR
Matched molecular pair context
Binding mode deconvolution across halogen analogs
Oncology pathway screening
Scaffold-associated Polθ/PI3K context
Parallel screening with verified positive controls
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